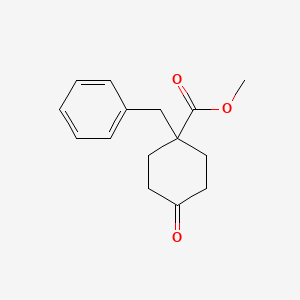

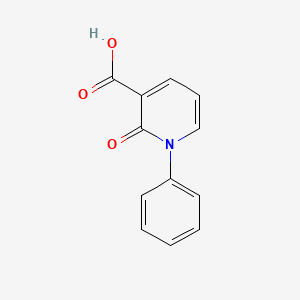

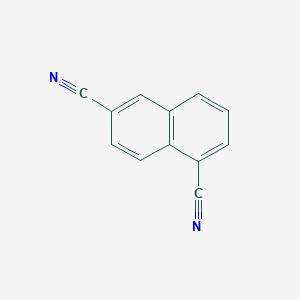

![molecular formula C20H17N3O2 B1628251 2-(3-甲氧基苯基)-6-(4-甲氧基苯基)吡唑并[1,5-a]嘧啶 CAS No. 893613-17-7](/img/structure/B1628251.png)

2-(3-甲氧基苯基)-6-(4-甲氧基苯基)吡唑并[1,5-a]嘧啶

描述

Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs, including sedative agents like zaleplon and indiplon, and anxiolytic agents like ocinaplon . The importance of this class of compounds lies in its varied and significant biological activities .

Synthesis Analysis

An efficient method for the synthesis of pyrazole fused heterocycles involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine scaffold is a dominant motif in many drugs . It can be substituted at various positions with different groups to yield a wide range of derivatives .Chemical Reactions Analysis

The reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile yields the pyrazolo[1,5-a]pyrimidine derivatives . This reaction is part of the efficient method developed for the synthesis of pyrazole fused heterocycles .科学研究应用

合成和生物活性

对吡唑并[1,5-a]嘧啶衍生物的合成,包括2-(3-甲氧基苯基)-6-(4-甲氧基苯基)吡唑并[1,5-a]嘧啶,一直是研究的焦点,因为它们具有显著的生物活性。一项研究描述了一种环境友好、高效和便利的合成新型吡唑并[1,5-a]嘧啶衍生物的方法,该方法在水介质中通过KHSO4辅助超声辐照。然后对这些化合物进行了抗炎和抗癌活性筛选,显示出有希望的结果。这种合成方法突显了该化合物在药物化学中的潜力,因为其操作简单且产率高 (Kaping et al., 2016)。

抗菌性能

另一项研究侧重于合成6-取代的4-氨基吡唑并[3,4-d]嘧啶衍生物,对其进行了体外抗菌性能评估,针对各种致病菌。合成的化合物显示出显著的抑制作用,特别是对链球菌和绿脓杆菌的抑制效果显著,表明它们有潜力作为有效的抗菌剂 (Beyzaei et al., 2017)。

细胞毒性和癌症研究

对吡唑并[1,5-a]嘧啶衍生物对癌细胞的细胞毒活性的研究显示出显著的潜力。一项研究合成了一系列5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,并评估了它们对埃希氏腹水癌(EAC)细胞的体外细胞毒活性。结果表明,这些化合物可以作为开发新型抗癌药物的引物 (Hassan et al., 2014)。

荧光探针和光物理性质

一项研究提供了一种一锅法合成3-甲醛基吡唑并[1,5-a]嘧啶的方法,这些化合物被用作制备新型功能性荧光团的中间体。这些化合物在不同溶剂中显示出较大的斯托克斯位移,表明它们可以作为生物和环境感应中的荧光探针 (Castillo et al., 2018)。

激酶抑制用于治疗应用

对3,6-二取代吡唑并[1,5-a]嘧啶的研究揭示了一类新的KDR激酶抑制剂,具有在激酶活性失调的疾病中的潜在治疗应用。优化这些化合物对分离的KDR激酶的效力突显了它们在靶向治疗中的潜力 (Fraley et al., 2002)。

作用机制

Target of Action

The primary target of 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . It plays a crucial role in immune and inflammatory responses .

Mode of Action

This compound acts as an inhibitor of PI3Kγ . By binding to the active site of PI3Kγ, it prevents the kinase from phosphorylating its substrates . This inhibition disrupts the downstream signaling pathways that are mediated by PI3Kγ .

Biochemical Pathways

The inhibition of PI3Kγ affects several biochemical pathways. PI3Kγ is involved in the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . Therefore, the inhibition of PI3Kγ can lead to the suppression of these processes .

Result of Action

The inhibition of PI3Kγ by 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can lead to a decrease in cell proliferation and survival, particularly in cancer cells . This makes it a potential therapeutic agent for cancer and immune-related disorders that are mediated by PI3Kγ .

Action Environment

The action of 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through drug-drug interactions

未来方向

The pyrazolo[1,5-a]pyrimidine scaffold has been chosen as a pharmacophore for the adenosine receptors . Functionalization of these derivatives is useful to easily obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems . This suggests potential future directions in the development of more potent conjugable and conjugated ligands targeting these membrane receptors .

属性

IUPAC Name |

2-(3-methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-24-17-8-6-14(7-9-17)16-12-21-20-11-19(22-23(20)13-16)15-4-3-5-18(10-15)25-2/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEKQUMVLIFTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC(=CC=C4)OC)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587538 | |

| Record name | 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |

CAS RN |

893613-17-7 | |

| Record name | 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Methylcarbamoyl)amino]thiophene-2-carboxylic acid](/img/structure/B1628168.png)

![6-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1628172.png)

![[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B1628185.png)

![2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid](/img/structure/B1628188.png)